molecular formula C10H15FN2 B13056459 (R)-2-(1-Aminobutyl)-4-fluoroaniline2hcl

(R)-2-(1-Aminobutyl)-4-fluoroaniline2hcl

Cat. No.: B13056459
M. Wt: 182.24 g/mol
InChI Key: RHKDTMGYZGERJE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(1-Aminobutyl)-4-fluoroaniline2hcl is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a butyl chain, and a fluorine atom attached to an aniline ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminobutyl)-4-fluoroaniline2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ®-1-aminobutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Aminobutyl)-4-fluoroaniline2hcl may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminobutyl)-4-fluoroaniline2hcl can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

®-2-(1-Aminobutyl)-4-fluoroaniline2hcl has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminobutyl)-4-fluoroaniline2hcl involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amino group and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Aminobutyl)phenol: Similar structure but lacks the fluorine atom.

    ®-4-(1-Aminobutyl)benzonitrile: Contains a nitrile group instead of a fluorine atom.

    ®-4-(1-Aminobutyl)aniline: Similar structure but without the fluorine substitution.

Uniqueness

®-2-(1-Aminobutyl)-4-fluoroaniline2hcl is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

2-[(1R)-1-aminobutyl]-4-fluoroaniline

InChI

InChI=1S/C10H15FN2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9H,2-3,12-13H2,1H3/t9-/m1/s1

InChI Key

RHKDTMGYZGERJE-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=C(C=CC(=C1)F)N)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)N)N

Origin of Product

United States

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